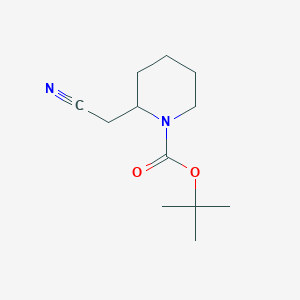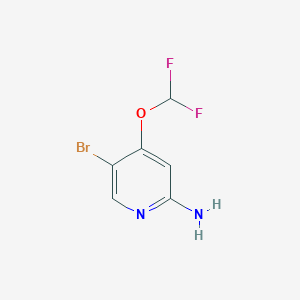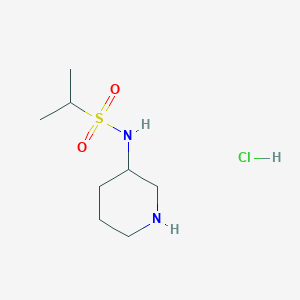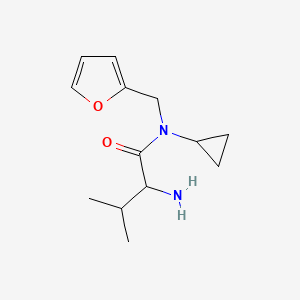
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is a compound that belongs to the class of organic compounds known as amides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the reaction of a furan derivative with an appropriate amine. One common method involves the use of microwave-assisted synthesis, which allows for the efficient formation of amide bonds under mild conditions. For example, the reaction of 2-furoic acid with cyclopropylamine and 3-methylbutanoyl chloride in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass. The furan derivatives can then be subjected to chemical transformations to produce the desired amide. This approach is environmentally friendly and aligns with the principles of green chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted amides or thioamides.
Applications De Recherche Scientifique
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the furan ring.
Industry: Utilized in the development of new materials and chemicals derived from biomass.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anti-inflammatory effects by modulating the activity of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes the compound more resistant to certain chemical reactions and may enhance its biological activity compared to other furan derivatives .
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15(10-5-6-10)8-11-4-3-7-17-11/h3-4,7,9-10,12H,5-6,8,14H2,1-2H3 |
Clé InChI |
KSLJDLFXRPJROJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=CC=CO1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


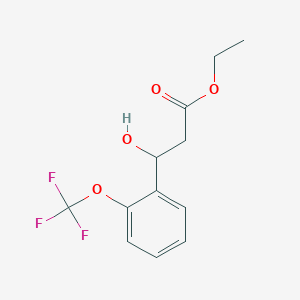
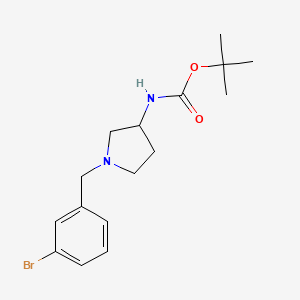
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
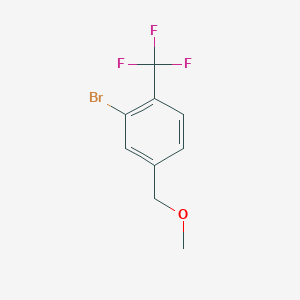
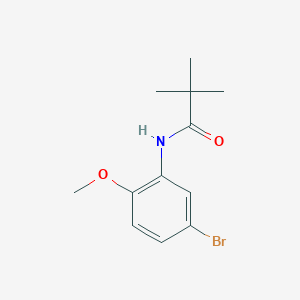
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
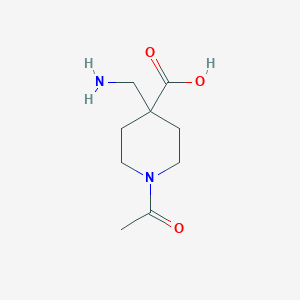
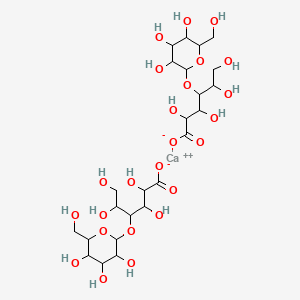
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
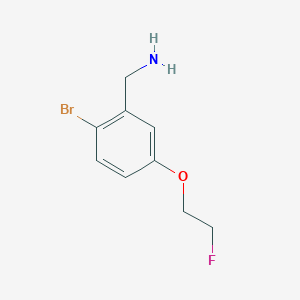
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
